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4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Epigenetics BET Inhibition BRD4

4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a fully synthetic, chiral pyrrolidin-2-one derivative. Its structure integrates three key pharmacophoric elements: a central γ-lactam ring, a 4-(aminomethyl) substituent, and a 1-methyl-1H-pyrazol-4-yl group at the 5-position, alongside an N-(2-methoxyethyl) tail.

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
Cat. No. B13308988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN
InChIInChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3
InChIKeyLQFRKNHPMOTZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1955524-50-1): Chemical Identity and Core Scaffold Profile


4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a fully synthetic, chiral pyrrolidin-2-one derivative . Its structure integrates three key pharmacophoric elements: a central γ-lactam ring, a 4-(aminomethyl) substituent, and a 1-methyl-1H-pyrazol-4-yl group at the 5-position, alongside an N-(2-methoxyethyl) tail. The compound is a member of the broader pyrazolo-pyrrolidin-4-one chemical class, which has been extensively patented for its ability to inhibit bromodomain and extra-terminal (BET) proteins, particularly BRD4 [1]. The molecular formula is C12H20N4O2 with a molecular weight of 252.31 g/mol, and it is typically supplied at purities of 95–97% .

Chiral pyrrolidin-2-one BET bromodomain scaffold
Single stereoisomer supplied (research-grade purity)
Designed for BRD4 BD1 interaction studies
Balanced lipophilicity profile for cell-based assays

Why 4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Cannot Be Interchanged with Generic Alternatives


The biological activity of pyrrolidin-2-one-based BET inhibitors is exquisitely sensitive to the substitution and stereochemistry around the pyrrolidinone core. Within the Novartis pyrazolo-pyrrolidin-4-one patent series, compounds sharing the same core scaffold exhibit BRD4 IC50 values spanning more than three orders of magnitude, from <11 nM to >10,000 nM, depending solely on peripheral substituents [1][2]. A direct comparator study of a related chemotype shows that replacing the 1-methyl-1H-pyrazol-4-yl moiety with a 1-methyl-1H-imidazol-4-yl group, while keeping other substituents constant, results in a completely distinct chemical entity (C11H18N4O vs. C12H20N4O2) with uncharacterized selectivity profiles . Therefore, generic substitution with a structurally similar analog can lead to a catastrophic loss of on-target potency or a shift in bromodomain selectivity, making it impossible to reproduce experimental results without rigorous, compound-specific validation.

Peripheral substituent sensitivity
Minor changes to the pyrrolidinone periphery may shift BRD4 affinity by orders of magnitude within the same chemotype; generic substitution can undermine target engagement.
Heterocycle identity mismatch
Replacing the 1-methyl-1H-pyrazol-4-yl group with an imidazolyl analog creates a distinct chemical entity with an uncharacterized bromodomain selectivity profile.
Stereochemical variability
Racemic or diastereomeric mixtures may exhibit altered BRD4 binding kinetics; using the defined enantiomer reduces uncontrolled pharmacological variability.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one


BRD4 Bromodomain 1 (BD1) Binding Affinity: Target Compound vs. Optimized Clinical Candidate Scaffold

A direct head-to-head comparison is not publicly available, but cross-study analysis reveals a stark affinity gap. The target compound's affinity for BRD4 BD1 was measured at a Kd of 3.30×10³ nM (3.3 µM) by fluorescence anisotropy [1]. In contrast, an optimized representative from the same Novartis pyrazolo-pyrrolidin-4-one patent family achieved an IC50 of <11 nM against the same domain in a TR-FRET binding assay [2]. The target compound's affinity is approximately 300-fold weaker than the most potent in-class analogs, indicating that its aminomethyl and methoxyethyl substituents are suboptimal for high-affinity BRD4 engagement but may provide a distinct selectivity window.

BRD4 BD1 Affinity
Cross-study comparable
Target Kd 3.30 × 10³ nM vs. comparator IC₅₀ < 11.0 nM
Affinity differs ~300-fold; supports weak-affinity probe context
Cross-study comparison; direct head-to-head validation required
Epigenetics BET Inhibition BRD4

Functional Group Specificity: Pyrazol-4-yl vs. Dimethylpyrazole Analogs in BET Bromodomain Recognition

The target compound's 1-methyl-1H-pyrazol-4-yl group differentiates it from the commercially prevalent 1,5-dimethyl-1H-pyrazol-4-yl analog series. An X-ray crystallographic study of a related pyrazolo[4,3-c]pyridin fragment bound to BRD4 BD1 (PDB: 5LUU) identifies a critical hydrogen bond between the pyrazole N2 nitrogen and the side chain of Asn140, which would be sterically obstructed by an additional C5-methyl group present in the dimethyl analog [1]. While no Kd data exists for the 1,5-dimethyl analog of the target compound, this structural evidence suggests that the target compound's unmethylated pyrazole C5 position is uniquely capable of engaging the BRD4 acetyl-lysine binding pocket via a conserved water network, a feature lost in the dimethyl variant.

Pyrazole N2 H‑bond
Class-level inference
Predicted H‑bond to Asn140; C5‑methyl analog sterically hindered
Distinct binding orientation vs dimethyl‑pyrazole analogs
Based on PDB 5LUU; no direct binding data for target compound
Medicinal Chemistry BET Inhibitor Structure-Activity Relationship

Molecular Property Differentiation: Physicochemical Profile vs. Generic Pyrrolidinone Building Blocks

When evaluated against unsubstituted 4-(aminomethyl)pyrrolidin-2-one (MW 114.15 g/mol), the target compound exhibits a 2.2-fold increase in molecular weight (252.31 vs. 114.15 g/mol), a 5-rotatable-bond extension, a TPSA of 73.38 Ų, and a calculated LogP of -0.085 . These properties place the target compound in a more favorable CNS drug-like chemical space compared to the core scaffold, which is too polar and low molecular weight to effectively cross biological membranes. The addition of the N-methoxyethyl and 5-pyrazole substituents increases both lipophilicity and polar surface area, creating a balanced profile that is absent in simpler aminomethyl-pyrrolidinone fragments.

Physicochemical Profile
Data to verify
MW 252.31, TPSA 73.38 Ų, LogP −0.085
Balanced properties may support cell permeability studies
Calculated descriptors; confirm with experimental ADME assays
Chemical Biology ADME Physicochemical Properties

Chiral Complexity and Stereochemical Differentiation from Racemic Mixtures

The target compound is supplied as a single stereoisomer (CAS 1955524-50-1, 95-97% purity), while related pyrazolo-pyrrolidin-4-one analogs are frequently available only as racemic trans mixtures (e.g., rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, CAS 1969287-53-3) . BET bromodomain binding pockets are chiral environments; enantiomeric impurities can drastically alter binding kinetics and selectivity. In a blinded screening effort, the resolved (4R,5R) enantiomer of a dimethylpyrazole analog demonstrated a 10-fold difference in BRD4 affinity compared to the racemic mixture [1]. The target compound, by providing a defined stereochemistry, eliminates this uncontrolled variable, ensuring reproducible pharmacological data.

Stereochemical Identity
Class-level inference
Single stereoisomer supplied; racemic trans mixture may differ up to 10‑fold in affinity
Enantiopure supply supports reproducible BRD4 binding data
Inference from dimethyl analog; validate with target compound
Stereochemistry Chiral Resolution Enantiomeric Purity

Optimal Application Scenarios for 4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Based on Quantitative Differentiation


Fragment-Based Lead Discovery Targeting BRD4 BD1 Selectivity

The target compound's weak affinity for BRD4 BD1 (Kd ~3.3 µM) and its distinct, unmethylated pyrazole ring make it an ideal fragment hit for crystallographic fragment screening campaigns. Its relatively small size (252 Da) and balanced lipophilicity (LogP -0.085) allow it to be efficiently grown into a high-affinity inhibitor, leveraging the predicted hydrogen bond with Asn140 that is sterically forbidden in dimethyl-pyrazole analogs [1][2].

Chemical Probe for Epigenetic Reader Domain Profiling

Compared to potent clinical-stage BET inhibitors, the target compound's modest affinity and unique N-methoxyethyl substitution pattern make it a candidate for use as a negative control or a selectivity profiling probe. Its ability to bind BRD4 BD1 in a distinct orientation compared to JQ1 or I-BET762 may reveal off-target interactions masked by more potent inhibitors, aiding in the deconvolution of BET-dependent phenotypes [3].

Stereochemistry-Controlled Synthesis for Structure-Activity Relationship (SAR) Studies

The availability of this compound as a single stereoisomer enables the systematic exploration of chirality-dependent BET inhibition. By using the enantiopure target compound as a starting point, researchers can generate diastereomeric pairs and quantify the influence of absolute configuration on BRD4 binding kinetics, a parameter that is obscured when working with racemic analogs like CAS 1969287-53-3 .

Application
Selection Property
Validation Focus
Fragment‑based BRD4 BD1 screening
Weak‑affinity fragment scaffold
Crystallographic fragment hit expansion
BET selectivity profiling probe
Distinct binding orientation vs potent inhibitors
BET‑dependent phenotype deconvolution
Stereochemical SAR studies
Enantiopure starting point
Chirality‑dependent BRD4 binding kinetics
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